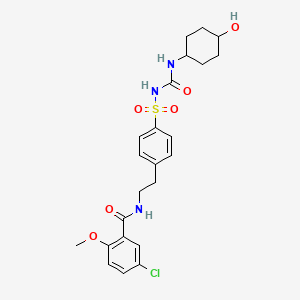

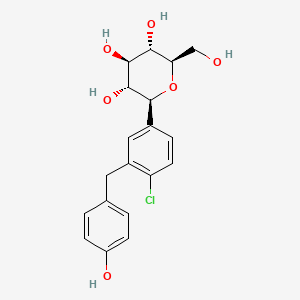

Bisoprolol fumarate (1:x)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A cardioselective beta-1 adrenergic blocker. It is effective in the management of HYPERTENSION and ANGINA PECTORIS.

科学的研究の応用

Cardiovascular Disease Management

Chronic Heart Failure Treatment : Bisoprolol fumarate has shown significant efficacy in treating stable chronic heart failure (CHF). Key studies like CIBIS, CIBIS-II, and CIBIS-III have demonstrated its potential in reducing mortality and morbidity in CHF patients. These trials also highlighted its good tolerability in different patient populations, including the elderly (De Groote, Ennezat, & Mouquet, 2007).

Comparison with Other Beta-Blockers : A study comparing bisoprolol fumarate with carvedilol, another widely used beta-blocker, in Japanese patients with CHF, found bisoprolol to be equally effective and well-tolerated. This study provided valuable insights into its use in specific patient demographics (Hori, Nagai, Izumi, & Matsuzaki, 2014).

Drug Formulation and Analysis

Spectrophotometric Estimation : A spectrophotometric method was developed for estimating bisoprolol fumarate in tablet formulations, indicating a significant application in pharmaceutical analysis (Panainte et al., 2014).

Advanced Oxidation Process : Research into the oxidation of bisoprolol in heated persulfate/H2O systems revealed insights into its degradation in water, important for environmental and pharmaceutical waste management (Ghauch & Tuqan, 2012).

Formulation Development : Studies have focused on developing bisoprolol fumarate formulations like floating tablets for sustained drug release, showcasing its potential in controlled drug delivery systems (Ahmad et al., 2021).

In Vitro Dissolution : Research comparing in vitro dissolution of bisoprolol fumarate tablets across different brands has been conducted to assess bioequivalence, crucial for generic drug development (Al-Kubati, Al- Hariri, & Ibraheem, 2022).

Analytical Techniques

Voltammetric Determination : The use of differential pulse voltammetry at a single-wall carbon nanotubes modified glassy carbon electrode has been explored for the sensitive analysis of bisoprolol fumarate in pharmaceutical formulations and urine (Goyal, Tyagi, Bachheti, & Bishnoi, 2008).

Chromatographic Analysis : High-performance liquid chromatography (HPLC) has been employed for bisoprolol fumarate analysis, including the study of extraction conditions by organic solvents (Logoyda, 2018).

特性

CAS番号 |

66722-45-0 |

|---|---|

製品名 |

Bisoprolol fumarate (1:x) |

分子式 |

C18H31NO4.xC4H4O4 |

分子量 |

325.448 (free base) |

純度 |

95% |

同義語 |

2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-, (2E)-2-butenedioate (salt) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。